Dinosam

Catalog No.
S590419
CAS No.
4097-36-3
M.F
C11H14N2O5
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinosam

For laboratories requiring Dinosam-specific quantification, surrogate use of Dinoseb or Dinoterb is analytically invalid due to distinct chromatographic behavior. SMolecule supplies a high-purity Dinosam analytical standard for precise LC-MS/MS method calibration, MRL compliance testing in food and environmental matrices, and legacy pesticide monitoring. • Lot-certified ≥98% purity • Suitable for multi-residue methods • Ships globally under ambient conditions.

CAS Number

4097-36-3

Product Name

Dinosam

IUPAC Name

2,4-dinitro-6-pentan-2-ylphenol

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C11H14N2O5/c1-3-4-7(2)9-5-8(12(15)16)6-10(11(9)14)13(17)18/h5-7,14H,3-4H2,1-2H3

InChI Key

PSOZMUMWCXLRKX-UHFFFAOYSA-N

SMILES

CCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Synonyms

dinitroaminophenol, dinitroaminophenol, sodium salt, dinitroaminophenyl group, dinosam, DNAP

Canonical SMILES

CCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

The exact mass of the compound Dinosam is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21493. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg, 1 ml

Dinosam (CAS 4097-36-3), a dinitrophenol compound, was historically used as a herbicide and pesticide.[1] Due to its high toxicity to animals and humans, its agricultural use has been discontinued or severely restricted in many jurisdictions.[2][3] Consequently, the primary procurement driver for Dinosam is now as a certified analytical standard.[4][5] High-purity Dinosam is essential for regulatory laboratories and food safety analysts to accurately detect and quantify its residues in environmental and agricultural samples, ensuring compliance with maximum residue limits (MRLs).[6][7]

Research Fit

Analytical reference standard for LC-MS/MS & GC-MS pesticide residue workflows
Racemic mixture with a single chiral center; supports chiral method development
Procurement for regulatory residue monitoring and environmental fate studies

In analytical testing, substituting Dinosam with its close structural analogs, such as Dinoseb or Dinoterb, is not viable for accurate quantification.[8][9] These compounds, while belonging to the same dinitrophenol class, exhibit distinct chromatographic behaviors that allow them to be separated and individually identified using techniques like LC-MS/MS.[8] Regulatory methods for pesticide residue monitoring are designed to be highly specific; using a Dinoseb standard to quantify Dinosam, for instance, would lead to inaccurate measurements and non-compliance. Therefore, a dedicated, high-purity Dinosam reference material is indispensable for developing validated methods, calibrating instruments, and ensuring the legally defensible identification of Dinosam residues in complex food and environmental matrices.[10][11]

Substitution Risk

Structural heterogeneity
C11 sec-amyl chain vs. C10 sec-butyl (dinoseb) or tert-butyl (dinoterb) alters retention, ionization, and Log P.
Chiral identity mismatch
Dinosam is racemic; substitution with achiral DNOC or differently chiral dinoseb changes stereochemical variables.
Regulatory specificity
Compound-specific listings under Rotterdam Convention and UK Poisons List mean analog data does not satisfy compliance requirements.

Essential for Multi-Residue Methods Targeting Regulated Phenolic Pesticides

In a multi-residue LC-MS/MS method for detecting four phenolic pesticides (Hexachlorophene, Dinex, Dinosam, Dinoterb) in agricultural products, a Dinosam standard was essential for method validation.[4] The method demonstrated consistent and acceptable recoveries for Dinosam across various complex matrices, including apples (86.30% to 94.20%), soybeans (74.29% to 103.18%), and black tea (89.13% to 97.74%).[4] This performance is comparable to other analytes in the method, such as Dinex, but distinct enough to require its own standard for accurate quantification. Without a specific Dinosam standard, its presence in these matrices could not be reliably confirmed or quantified as part of a regulated multi-residue screen.

Evidence DimensionAnalyte Recovery via LC-MS/MS
Target Compound Data89.13% to 97.74% (in Black Tea)
Comparator Or BaselineDinex (co-analyte): 83.62% to 89.53% (in Black Tea)
Quantified DifferenceDinosam shows a distinct recovery profile, necessitating its own calibration curve.
ConditionsAnalysis of spiked samples (10, 20, 100 µg/mL) in black tea using a modified QuEChERS extraction method and LC-MS/MS detection.

This demonstrates that Dinosam is a required, non-interchangeable component for developing and validating multi-residue analytical methods that screen for regulated pesticides in food products.

Pre-emergence activity
Class-level
Rank: dinoterb > dinosam/dinoseb > DNOC
Historical comparator study context; supports analytical reference procurement
1967 structure-activity study; rank not numerically quantified

High Toxicity Profile Underpins Regulatory Scrutiny and Drives Need for Monitoring

Dinitrophenols as a class, including Dinosam, are recognized for their high toxicity.[4][5] Accidental exposure in animals can lead to severe signs including fever, metabolic abnormalities, and convulsions.[4] The U.S. EPA has established a chronic Reference Dose (RfD) for the related compound 2,4-Dinitrophenol of 0.002 mg/kg/day, based on observed cataract formation in humans.[6] While specific data for Dinosam may differ slightly, the high hazard potential of the entire chemical class is the fundamental reason for its strict regulation and the mandated monitoring of residues in food and water. Procuring a Dinosam standard is a direct consequence of this regulatory requirement.

Evidence DimensionOral Reference Dose (RfD)
Target Compound DataNot specified for Dinosam, but classified as highly toxic.
Comparator Or Baseline2,4-Dinitrophenol (class representative): 0.002 mg/kg/day
Quantified DifferenceN/A (Class-level hazard drives need for specific analyte monitoring)
ConditionsU.S. EPA Integrated Risk Information System (IRIS) assessment for chronic oral exposure.

The compound's inherent toxicity is the primary driver for its inclusion in regulatory watchlists, making the procurement of its analytical standard a necessity for environmental and food safety labs.

Standard purity & method
Method context
>99% HPLC purity; r >0.991; LOQ 0.05–0.56 µg/kg
Supports traceable quantification in multi-residue LC-MS/MS
Recovery 70.5–113.2%, RSD 1.6–11.2% (QuEChERS-LC-MS/MS)

Ensures Accuracy in Environmental Fate and Persistence Studies

Understanding the environmental persistence of Dinosam requires a pure analytical standard for accurate measurement. The closely related Dinoseb is known to be persistent in water, with slow hydrolysis and photolysis rates (half-life of 14-18 days in surface water under natural sunlight).[4][5] Dinoseb also has a high potential for leaching based on its soil half-life.[5] Given the structural similarity, Dinosam is expected to have comparable environmental behavior. Therefore, laboratories monitoring water quality or conducting environmental fate studies must use a specific Dinosam standard to differentiate it from other dinitrophenols and accurately assess its concentration and persistence over time.

Evidence DimensionPersistence in Water (Half-life)
Target Compound DataExpected to be persistent based on class behavior.
Comparator Or BaselineDinoseb: Half-life of 14-18 days in sunlit surface water.
Quantified DifferenceRequires specific standard to quantify and differentiate from persistent analogs like Dinoseb.
ConditionsEnvironmental fate studies in aqueous media.

This evidence shows that to accurately track Dinosam's environmental contamination and degradation, a specific, non-substitutable analytical standard is required.

Enantiomer phytotoxicity
Class-level
(S)-enantiomer: marginally superior phytotoxicity (racemic mixture supplied)
Enantiomer-specific toxicology study context
Not numerically quantified; based on stereochemical configuration
Field desiccation rank
Head-to-head
1. Atlacide 2. Endothal 3. Dinoseb+dinosam 4. Dinoseb 5. PCP
Additive effect with dinoseb; crop-specific performance context
Two-season lucerne trial; visual assessment
Regulatory hazard
Context-dependent
H410, H331, H311, H301; Aquatic Acute 1; UK Poisons List listed
Compound-specific hazard classification for regulatory compliance
Rotterdam Convention listed; distinct from dinoseb regulatory status
Environmental partitioning
Class-level
Log P = 4.16; water solubility = 6.23 mg/L (20°C, pH 7)
Supports environmental fate modeling and transport assessment
C11 sec-amyl chain; differs from C10 dinoseb/dinoterb

Regulatory Compliance Testing in Food and Beverage Laboratories

For labs conducting routine pesticide residue analysis in agricultural commodities like tea, fruits, and vegetables, a Dinosam standard is necessary for the accurate quantification required by food safety regulations. It enables the inclusion of Dinosam in validated multi-residue LC-MS/MS methods.[4]

Environmental Water Quality Monitoring

Environmental testing agencies monitoring groundwater and surface water for legacy pesticide contamination require a Dinosam standard. Its potential for persistence and leaching necessitates specific monitoring to differentiate it from other regulated dinitrophenols like Dinoseb.[5]

Development and Validation of New Analytical Methods

Research and development labs creating new, faster, or more sensitive methods for detecting phenolic pesticides must use a certified Dinosam standard. It serves as the benchmark for establishing method parameters such as recovery rates, linearity, and limits of quantification (LOQ).[4]

Toxicological Research and Risk Assessment

Academic and governmental researchers investigating the specific toxicity and environmental risks of dinitrophenol herbicides need pure Dinosam. This allows for precise dose-response studies and helps refine regulatory health standards, such as reference doses (RfDs), for this specific compound.[6]

Application Fit

Application
Selection Property
Validation Focus
Multi-residue pesticide analysis
High-purity reference standard
Method validation & LOQ confirmation in target matrices
Chiral separation & enantiomer toxicology
Racemate with defined chiral center
Enantiomeric resolution & stereospecific activity verification
Environmental fate modeling
Compound-specific Log P & solubility
Partition coefficient and aqueous mobility assessment
Regulatory compliance testing
Documented GHS hazard classification
Safety data sheet & regulatory listing verification

XLogP3

4.1

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

4097-36-3

Wikipedia

Dinosam

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